molecular formula C11H6O2 B13519278 6-ethynyl-4H-chromen-4-one

6-ethynyl-4H-chromen-4-one

Katalognummer: B13519278
Molekulargewicht: 170.16 g/mol
InChI-Schlüssel: KUPSDCWECBZNQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-ethynyl-4H-chromen-4-one is a chemical compound with the molecular formula C11H6O2 It is a derivative of chromone, featuring an ethynyl group at the 6th position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

While specific industrial production methods for 6-ethynyl-4H-chromen-4-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentrations, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

6-ethynyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form different functional groups.

    Reduction: The compound can be reduced to form corresponding alkenes or alkanes.

    Substitution: The ethynyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas (H2) are commonly employed.

    Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alkenes or alkanes.

Wissenschaftliche Forschungsanwendungen

6-ethynyl-4H-chromen-4-one has several applications in scientific research, including:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.

    Medicine: It has potential therapeutic applications due to its structural similarity to biologically active chromones.

    Industry: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-ethynyl-4H-chromen-4-one involves its interaction with various molecular targets. The ethynyl group can participate in nucleophilic addition reactions, while the chromone core can interact with enzymes and receptors. These interactions can modulate biological pathways, leading to various physiological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Chroman-4-one: Lacks the ethynyl group but shares the chromone core structure.

    Chromen-4-one: Similar to chroman-4-one but with a double bond in the chromone ring.

    Thiochroman-4-one: Contains a sulfur atom in place of the oxygen in the chromone ring.

Uniqueness

6-ethynyl-4H-chromen-4-one is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Eigenschaften

Molekularformel

C11H6O2

Molekulargewicht

170.16 g/mol

IUPAC-Name

6-ethynylchromen-4-one

InChI

InChI=1S/C11H6O2/c1-2-8-3-4-11-9(7-8)10(12)5-6-13-11/h1,3-7H

InChI-Schlüssel

KUPSDCWECBZNQZ-UHFFFAOYSA-N

Kanonische SMILES

C#CC1=CC2=C(C=C1)OC=CC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.